Robinin is a natural compound classified as a glycosyloxyflavone, specifically a dihydroxyflavone, with the chemical formula C33H40O19. It is identified by its unique structure, which includes multiple hydroxyl groups and sugar moieties, making it functionally related to kaempferol, another flavonoid known for its biological activities . Robinin is primarily recognized for its role as a plant metabolite and has been isolated from various plant sources, contributing to its significance in natural product chemistry.
Studies suggest Robinin might possess anti-inflammatory properties. Research on rats with adjuvant arthritis showed that Robinin, when combined with methotrexate (a common anti-rheumatic drug), offered mildly better results in reducing inflammation compared to methotrexate alone. This effect is believed to be due to Robinin's ability to decrease levels of inflammatory markers like Interleukin-17A and gamma-glutamyl transferase [].
Robinin's role in cardiovascular health is another area of exploration. Studies indicate that Robinin may improve heart function and reduce heart tissue damage. In animal models, Robinin treatment demonstrated reduced levels of lipid peroxidation (a marker of oxidative stress) and inflammatory markers in the heart. Additionally, it might modulate signaling pathways associated with heart health [].
Scientific research on Robinin is ongoing, with investigations into its potential effects on various conditions. Some studies explore its impact on:
These reactions are essential for understanding robinin's reactivity and potential transformations in biological systems.
Robinin exhibits a range of biological activities, including:
The compound's biological activities are attributed to its flavonoid structure, which is known for conferring health benefits.
Robinin can be synthesized through various methods:
The choice of synthesis method depends on the desired yield and purity of the final product.
Robinin has several applications across different fields:
Research into the interactions of robinin with other biomolecules has revealed important insights:
Understanding these interactions is crucial for developing effective applications of robinin in health-related products.
Robinin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Kaempferol | Dihydroxyflavone | Antioxidant, anti-inflammatory properties. |
Quercetin | Flavonol | Strong antioxidant; widely studied for health benefits. |
Rutin | Glycoside of quercetin | Known for vascular protective effects. |
Robinin is unique due to its specific glycosyloxy structure that distinguishes it from other flavonoids. Its diverse biological activities, particularly its pronounced anti-inflammatory and antimicrobial properties, set it apart from similar compounds. Furthermore, its potential applications in pharmaceuticals and nutraceuticals highlight its importance as a bioactive natural product.
Robinia pseudoacacia L., commonly known as black locust or false acacia, represents the most significant natural source of robinin identified to date [1]. The flowers of this species contain exceptionally high concentrations of robinin, with dried petals at the bud stage containing 3.6% robinin by dry weight [1]. This concentration represents one of the highest naturally occurring levels of robinin documented in botanical literature.
The flowers of R. pseudoacacia are white, fragrant, and arranged in drooping racemes that bloom from late May to early June [2]. The compound was first identified in these flowers and subsequently named after the genus Robinia [3]. Research has demonstrated that robinin accumulation in R. pseudoacacia flowers is developmental stage-dependent, with peak concentrations occurring during the bud stage before full anthesis [1].
Quantitative analysis using high-performance liquid chromatography has confirmed that robinin accounts for a substantial portion of the total flavonoid content in R. pseudoacacia flowers [4]. The compound is found alongside other flavonoids including quercetin, kaempferol, and various glycosides, but robinin represents the dominant flavonoid glycoside present [5].
Vigna unguiculata (L.) Walp., commonly known as cowpea or black-eyed pea, contains robinin within its flavonoid fraction of leaf tissues [6]. The presence of robinin in cowpea leaves has been confirmed through multiple analytical studies, with the compound being isolated from the flavonoid-rich extracts of mature leaf tissues [7].
Research has demonstrated that robinin in V. unguiculata leaves functions as part of the plant's defense mechanisms against various stresses [8]. The compound is present alongside other flavonoid glycosides including kaempferol-3-rutinoside, which is commonly found across Vigna species [7]. Studies have shown that robinin content in cowpea leaves varies among different cultivars and is influenced by environmental conditions and plant developmental stage [9].
The robinin found in V. unguiculata leaves exhibits the characteristic kaempferol-3-O-robinoside-7-O-rhamnoside structure, identical to that found in other plant sources [10]. This consistency in chemical structure across different plant families suggests a conserved biosynthetic pathway for robinin production in various plant species.
Pueraria species, particularly P. lobata and P. hirsuta, represent important sources of robinin among the Fabaceae family. Pueraria lobata (Willd.) Ohwi, commonly known as kudzu, contains robinin at concentrations of 0.65 ± 0.16% on a dry biomass basis in its foliage [11]. This concentration, while lower than that found in R. pseudoacacia flowers, is still significant and represents a substantial portion of the total flavonoid content in kudzu leaves.
Pueraria hirsuta (Thunb.) Matsumura, known as hairy kudzu, contains even higher concentrations of robinin, with the compound representing up to 1.7% of dry leaf weight and functioning as the dominant flavonoid in leaf extracts [12]. Research has shown that robinin accounts for 0.46% of the dry weight in P. montana var. lobata leaf extracts, while being almost undetectable in root tissues [13].
The seasonal variation in robinin content within Pueraria species has been documented, with peak concentrations occurring during late autumn months just before leaf senescence [14]. This temporal pattern suggests that robinin accumulation may be related to plant preparation for winter dormancy and stress protection mechanisms.
Astragalus falcatus Lam., commonly known as falcate milk-vetch, represents another significant source of robinin within the Fabaceae family [15]. The aerial parts of A. falcatus yield approximately 1.72% robinin through standard extraction procedures, making it an important source for pharmaceutical applications [15].
The robinin isolated from A. falcatus has been extensively studied for its biological activities and serves as the active ingredient in the pharmaceutical preparation Flaroninum™ [15]. Research has demonstrated that A. falcatus plants collected from different geographic regions show varying robinin concentrations, with plants from the Kartli floristic region of Georgia showing particularly high yields [15].
Other Astragalus species have also been found to contain robinin, including A. shikokianus and various other members of the genus [16]. The widespread occurrence of robinin across multiple Astragalus species suggests that this compound may play an important role in the genus's ecological adaptations and stress responses.
Rauvolfia yunnanensis Tsiang, a member of the Apocynaceae family, represents a unique source of robinin outside the predominantly Fabaceae-based distribution pattern [17]. The bark of R. yunnanensis contains robinin as an isolated compound, though specific concentration data remains limited [18].
The presence of robinin in R. yunnanensis is particularly significant as it represents the only confirmed non-Fabaceae source of this compound [17]. This finding suggests that robinin biosynthesis may have evolved independently in different plant lineages or that the compound serves similar ecological functions across diverse plant families.
Research has shown that R. yunnanensis bark contains robinin alongside various indole alkaloids that are characteristic of the Apocynaceae family [17]. The co-occurrence of robinin with these alkaloids suggests potential synergistic effects and unique biological activities compared to robinin found in Fabaceae sources.
The taxonomic distribution of robinin shows a clear pattern of concentration within the Fabaceae family, with limited occurrence in other plant families. Within Fabaceae, robinin is found across multiple subfamilies including Faboideae, which contains the majority of robinin-producing species [19].
The subfamily Faboideae encompasses several tribes where robinin has been documented, including Robinieae (Robinia species), Phaseoleae (Vigna and Pueraria species), and Galegeae (Astragalus species) [19]. This distribution pattern suggests that robinin biosynthesis may be an ancestral trait within certain lineages of the Fabaceae family.
The occurrence of robinin in Rauvolfia yunnanensis (Apocynaceae) represents a notable exception to the Fabaceae-dominated distribution pattern [17]. This finding indicates that robinin biosynthesis capabilities may have evolved independently in different plant lineages, suggesting convergent evolution of this particular flavonoid glycoside.
Quantitative analysis of robinin content across different plant tissues reveals significant variation in accumulation patterns. Floral tissues generally show the highest concentrations, with Robinia pseudoacacia flowers containing the maximum recorded levels of 3.6% by dry weight [1]. This high concentration in reproductive tissues suggests a potential role in pollinator attraction or protection of developing reproductive structures.
Leaf tissues show more variable robinin concentrations, ranging from trace amounts to 1.7% by dry weight in Pueraria hirsuta [12]. The variation in leaf robinin content appears to be influenced by factors including plant species, developmental stage, environmental conditions, and seasonal timing [20].
Bark tissues, as exemplified by Rauvolfia yunnanensis, contain robinin but at concentrations that have not been quantitatively determined in available literature [18]. Root tissues generally show lower robinin concentrations, with Pueraria lobata roots containing almost undetectable levels compared to aerial parts [13].
Environmental factors play crucial roles in determining robinin accumulation patterns in plant tissues. Light intensity represents one of the most significant factors, with high-intensity light stimulating phenolic compound biosynthesis, including robinin production [21]. Research has shown that plants grown under optimal light conditions exhibit increased flavonoid accumulation compared to those grown in shade conditions.
Temperature effects on robinin biosynthesis follow complex patterns, with moderate temperatures generally favoring accumulation while extreme temperatures may inhibit production [22]. Studies on Robinia pseudoacacia seedlings have demonstrated that temperature stress can actually increase flavonoid production as part of the plant's defense mechanisms [20].
Atmospheric carbon dioxide concentrations influence robinin accumulation, with elevated CO2 levels promoting increased flavonoid synthesis in several plant species [22]. Research has shown that Robinia pseudoacacia seedlings grown under elevated CO2 conditions exhibit increased robinin content compared to those grown under ambient conditions.
Soil conditions, particularly drainage and pH, affect robinin accumulation patterns. Well-drained soils with appropriate pH levels enhance robinin production, while waterlogged or extremely alkaline conditions may inhibit biosynthesis [23]. The nitrogen-fixing capability of many Fabaceae species may also influence robinin production through effects on plant nitrogen metabolism.
Temporal variations in robinin accumulation show distinct seasonal patterns across different plant species. In Pueraria lobata, robinin content reaches maximum levels during late autumn months, just before leaf senescence [14]. This seasonal peak suggests that robinin may function as a protective compound during plant preparation for winter dormancy.
Developmental stage significantly influences robinin accumulation patterns, with young tissues often showing different concentrations compared to mature tissues. In Robinia pseudoacacia, flower buds contain the highest robinin concentrations, with levels decreasing as flowers mature and begin to senesce [1]. This developmental pattern suggests that robinin may play specific roles during particular growth phases.
Daily variations in robinin content have been observed in some species, with concentrations fluctuating in response to diurnal light cycles and temperature changes [24]. These short-term variations may reflect the dynamic nature of flavonoid metabolism and the plant's adaptive responses to environmental conditions.
Long-term accumulation patterns show that robinin content can vary significantly between growing seasons, influenced by factors such as weather conditions, soil nutrient availability, and plant age [14]. Multi-year studies have demonstrated that environmental stress during critical growth periods can substantially alter robinin accumulation patterns in subsequent seasons.